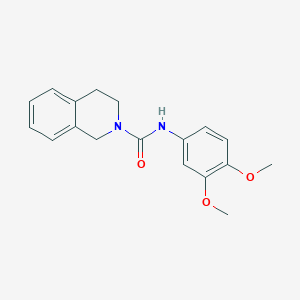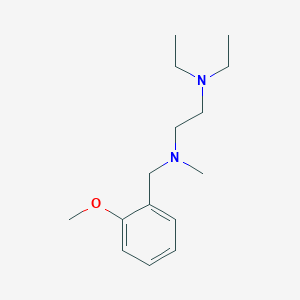
ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate, also known as CM-156, is a chemical compound that belongs to the piperazine class of compounds. It is a white crystalline powder with a molecular weight of 365.85 g/mol. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The exact mechanism of action of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is not fully understood. However, it has been proposed that ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in many types of cancer (Liu et al., 2017). Furthermore, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to inhibit the activation of TGF-β/Smad signaling pathway, which plays a critical role in the development of fibrosis (Wang et al., 2018).
Biochemical and Physiological Effects:
ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate induces apoptosis, inhibits cell proliferation, and reduces migration and invasion of cancer cells (Liu et al., 2017). Additionally, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases (Wang et al., 2018). Furthermore, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and MCP-1 (Wang et al., 2018).
実験室実験の利点と制限
One of the major advantages of using ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate in lab experiments is its high purity and stability. ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has a purity of 98% and is stable under normal lab conditions. Additionally, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to have low toxicity in animal models (Liu et al., 2017). However, one of the limitations of using ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is its low solubility in water, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate. One of the potential applications of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is in the treatment of liver fibrosis. In a recent study, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate was shown to reduce liver fibrosis in animal models (Wang et al., 2018). Therefore, further studies are needed to investigate the potential therapeutic applications of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate in liver fibrosis. Additionally, the anti-cancer effects of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate need to be further explored in animal models and clinical trials. Furthermore, the mechanism of action of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate needs to be fully elucidated to understand its potential therapeutic applications. Lastly, the development of more water-soluble derivatives of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate may enhance its potential applications in lab experiments and clinical trials.
Conclusion:
In conclusion, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is a promising chemical compound that has potential therapeutic applications in cancer, inflammation, and fibrosis. Its high purity and stability make it an attractive compound for lab experiments. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate involves the reaction of 3-chloro-4-methylbenzoyl chloride with piperazine in the presence of triethylamine and subsequent esterification with ethanol. The yield of this reaction is approximately 70% with a purity of 98% (Liu et al., 2017).
科学的研究の応用
Ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-fibrotic effects. In vitro studies have demonstrated that ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells (Liu et al., 2017). Additionally, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases (Wang et al., 2018).
特性
IUPAC Name |
ethyl 4-(3-chloro-4-methylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-3-21-15(20)18-8-6-17(7-9-18)14(19)12-5-4-11(2)13(16)10-12/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGUHTNSUBQDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-chloro-4-methylphenyl)carbonyl]piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)

![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)


methanone](/img/structure/B5807052.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)
